An In-depth Technical Guide to Ethyl 3-bromo-4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 3-bromo-4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Ethyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a cyano group, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-bromo-4-cyanobenzoate, with a particular focus on its application as a key intermediate in the development of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical entity is paramount for its effective use in synthesis and drug design. While specific experimental data for Ethyl 3-bromo-4-cyanobenzoate is not extensively reported in publicly available literature, we can infer and estimate its properties based on its structure and data from closely related analogues.
Core Molecular Attributes
The fundamental characteristics of Ethyl 3-bromo-4-cyanobenzoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 362527-61-5 | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [2] |
Predicted Physicochemical Data
The following table presents computed physicochemical properties that are valuable for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [3] |
| Solubility | Very slightly soluble (0.17 g/L at 25°C) | [3] |
Synthesis of Ethyl 3-bromo-4-cyanobenzoate
Route 1: Esterification of 3-bromo-4-cyanobenzoic acid
This is a direct and common method for the synthesis of esters. The carboxylic acid precursor, 3-bromo-4-cyanobenzoic acid, can be reacted with ethanol in the presence of an acid catalyst.
Experimental Protocol (Proposed):
-
To a solution of 3-bromo-4-cyanobenzoic acid (1.0 eq) in absolute ethanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 3-bromo-4-cyanobenzoate.
Route 2: Sandmeyer Reaction from an Aniline Precursor
This route involves the diazotization of an amino group followed by its substitution with a cyano group. The starting material would be ethyl 4-amino-3-bromobenzoate.
Experimental Protocol (Proposed):
-
Dissolve ethyl 4-amino-3-bromobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).
-
Aromatic protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, cyano, and ethyl ester substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ethyl group, the aromatic carbons, the ester carbonyl, and the nitrile carbon.
-
Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).
-
Aromatic carbons: Six distinct signals in the aromatic region (approximately 110-140 ppm). The carbons attached to the bromine and cyano groups will have characteristic chemical shifts.
-
Ester carbonyl: A signal around 164 ppm.
-
Nitrile carbon: A signal in the range of 115-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of the key functional groups.
-
C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.
-
C-O stretch (ester): A strong peak in the 1250-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
Molecular Ion (M⁺): m/z = 253 and 255 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).
Reactivity and Synthetic Applications
The presence of three distinct functional groups makes Ethyl 3-bromo-4-cyanobenzoate a versatile substrate for a range of organic transformations. The bromine atom is a key handle for cross-coupling reactions, while the cyano and ester groups can be further manipulated.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond at the C3 position. This is a powerful method for introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active molecules.
-
Sonogashira Coupling: The coupling with terminal alkynes provides a route to substituted alkynylarenes.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the cyano and ester groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although the bromo group is not as good a leaving group as fluoro or nitro groups in this context. Under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.
Modifications of the Cyano and Ester Groups
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for amide bond formation or other transformations.
-
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine, which can serve as a nucleophile or a point for further functionalization.
-
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions.
Application in Drug Discovery: A Key Building Block for PROTACs
One of the most exciting applications of Ethyl 3-bromo-4-cyanobenzoate is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Ethyl 3-bromo-4-cyanobenzoate is often referred to as a "Protein Degrader Building Block" because its structure can be readily incorporated into the linker or the target-binding ligand of a PROTAC. The bromo substituent provides a convenient attachment point for coupling to either the E3 ligase ligand or the protein of interest ligand via the cross-coupling reactions mentioned earlier. The cyano and ester functionalities can be modified to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, or to introduce additional interaction points with the target protein or E3 ligase.
Safety and Handling
Ethyl 3-bromo-4-cyanobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as fatal if swallowed, in contact with skin, or if inhaled. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-bromo-4-cyanobenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. Its growing importance in the development of PROTACs highlights its potential to contribute to the discovery of new therapeutic agents for a variety of diseases. As research in targeted protein degradation continues to expand, the demand for and applications of such well-functionalized building blocks are expected to increase significantly.
References
-
PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. Ethyl 3-bromo-4-cyanobenzoate, min 95%, 10 grams.[Link]
-
PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-bromo-4-cyanobenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.New synthetic method for key intermediate cis-bromo-ester of conazole medicines. CN104230876A.
- Google Patents.
